Nodularin

Protein Phosphatase Inhibition Toxicology Cell Signaling

Why settle for microcystin-LR when Nodularin delivers: (1) 69-fold PP2A selectivity [IC50: 0.026 nM] vs. equipotent microcystin-LR; (2) non-covalent reversible binding essential for inhibitor kinetics studies; (3) complete carcinogen activity—initiates and promotes hepatocarcinogenesis, whereas microcystin-LR only promotes. Using microcystin-LR as a proxy misrepresents potency, fails EPA Method 544 validation, and confounds phosphatase dissection experiments. Procure ≥95% pure (HPLC) Nodularin analytical standard—the only reference material that ensures accurate chromatographic retention, mass transitions, and biological endpoint fidelity.

Molecular Formula C41H60N8O10
Molecular Weight 825.0 g/mol
CAS No. 118399-22-7
Cat. No. B043191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodularin
CAS118399-22-7
SynonymsCyclo[(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl-L-arginyl];  Cyclo[(Z)-2,3-didehydro-N-methyl-2-aminobutanoyl-erythro-3-methyl-D-β-aspartyl-L
Molecular FormulaC41H60N8O10
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O
InChIInChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1
InChIKeyIXBQSRWSVIBXNC-HSKGSTCASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A clear film
Solubility2 mg/mL in methanol

Nodularin (CAS 118399-22-7): A Cyclic Pentapeptide Hepatotoxin with Differentiated PP2A Inhibition and Carcinogenic Profile


Nodularin (CAS 118399-22-7) is a monocyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena [1]. It is a potent and specific inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), with IC50 values of 1.8 nM and 0.026 nM, respectively [2]. Unlike its closest structural analog, the cyclic heptapeptide microcystin-LR, Nodularin does not bind covalently to its phosphatase targets due to its smaller ring size and distinct molecular orientation [3]. This compound is an analytical standard typically supplied at ≥95% purity (HPLC) for use in toxicology, environmental monitoring, and cancer research .

Why Nodularin (CAS 118399-22-7) Cannot Be Substituted by Microcystin-LR or Other Cyanotoxins in Critical Research Applications


While Nodularin and microcystins (e.g., microcystin-LR) share a common mechanism of action—inhibition of PP1 and PP2A—and a conserved Adda side chain, their distinct cyclic peptide scaffolds drive critical differences in molecular pharmacology and toxicology. Nodularin is a cyclic pentapeptide, whereas microcystins are cyclic heptapeptides [1]. This structural divergence confers Nodularin with a unique non-covalent binding mode [2], distinct tumorigenic classification as a complete carcinogen [3], and differential cellular penetration efficiency [4]. Consequently, generic substitution with microcystin-LR or other analogs in experiments will confound data interpretation, misrepresent potency, and fail to recapitulate Nodularin's specific biological and toxicological endpoints.

Quantitative Differentiation of Nodularin (CAS 118399-22-7) from Microcystin-LR and Other Analogs: A Head-to-Head Evidence Guide


PP2A Inhibition Potency: Nodularin Matches the Gold Standard Microcystin-LR but with Superior Selectivity Over PP1

Nodularin inhibits PP2A with an IC50 of 0.026 nM, comparable to microcystin-LR's reported IC50 of 0.1 nM [1]. Critically, Nodularin exhibits a 69-fold selectivity for PP2A over PP1 (IC50 1.8 nM), whereas microcystin-LR is reported as equipotent against both (IC50 0.1 nM for both PP1 and PP2A) [2]. This differential selectivity profile makes Nodularin a superior probe for experiments requiring discrimination between PP1 and PP2A activities in complex cellular systems.

Protein Phosphatase Inhibition Toxicology Cell Signaling

In Vivo Acute Toxicity (LD50): Nodularin Exhibits Up to 2-Fold Greater Potency Than Microcystin-LR

In mice, the intraperitoneal (i.p.) LD50 of Nodularin is 30-50 µg/kg, while microcystin-LR's LD50 is 50-60 µg/kg [1]. This represents up to a 2-fold increase in acute lethal potency for Nodularin. This difference is more pronounced when compared to other microcystin variants like microcystin-RR, which has a reported LD50 of 500 µg/kg [2]. Therefore, when designing in vivo toxicology studies requiring a high-potency positive control, Nodularin is a more stringent and sensitive tool.

Acute Toxicity Hepatotoxicity In Vivo Pharmacology

Cellular Penetration and Early Signaling: Nodularin Induces 20% Greater Cytokeratin Hyperphosphorylation Than Microcystin-LR

In primary cultured rat hepatocytes, Nodularin induced hyperphosphorylation of cytokeratin peptides 8 and 18 by 20% more than an equivalent dose of microcystin-LR [1]. This effect suggests that Nodularin penetrates hepatocytes more efficiently. This differential cellular entry and early signaling response is a key functional divergence that explains Nodularin's classification as a complete carcinogen, in contrast to microcystin-LR's role as a tumor promoter [2].

Hepatocellular Carcinoma Cytoskeletal Dynamics Cell Permeability

Tumor Promotion and Carcinogenicity: Nodularin is a Complete Liver Carcinogen, Unlike Microcystin-LR Which is Only a Tumor Promoter

In a two-stage carcinogenesis experiment in rat liver, Nodularin alone induced glutathione S-transferase placental form (GST-P)-positive foci, a marker of preneoplastic lesions, as effectively as the initiator diethylnitrosamine [1]. In the same model, microcystin-LR only promoted foci in initiated livers and did not act as a complete carcinogen. This qualitative difference in carcinogenic mechanism is a critical distinction for researchers studying chemical hepatocarcinogenesis.

Chemical Carcinogenesis Tumor Promotion Liver Cancer

Binding Mechanism: Nodularin Binds Non-Covalently to PP1/PP2A, Distinct from the Covalent Binding of Microcystins

In contrast to microcystins, which form a covalent bond with a cysteine residue in the active site of PP1 and PP2A, Nodularin (and its variant motuporin) are incapable of forming this covalent linkage [1]. Molecular modeling and crystal structures reveal that the smaller ring size and distinct orientation of Nodularin prevent the Michael addition required for covalent binding [2]. This fundamental mechanistic difference has implications for the reversibility of inhibition and long-term cellular effects.

Molecular Pharmacology Enzyme Inhibition Mechanism Structural Biology

Analytical Standard Purity and Characterization: Nodularin is Supplied at ≥95% HPLC Purity with Verified Identity by NMR and LC-MS/MS

Commercial analytical standards of Nodularin (CAS 118399-22-7) are typically supplied at a purity of ≥95% as determined by HPLC, with identity confirmed by NMR and UPLC-MS/MS . This rigorous characterization is comparable to certified reference materials for microcystin-LR, which are also supplied at similar purity levels . However, the availability of Nodularin as a certified reference standard is critical for the accurate quantification of this specific toxin in environmental and biological matrices, for which microcystin-LR cannot be substituted due to differences in chromatographic retention time and mass spectrometric fragmentation patterns.

Analytical Chemistry Environmental Monitoring Method Validation

Best Research and Industrial Application Scenarios for Nodularin (CAS 118399-22-7)


Calibration and Validation of Analytical Methods (LC-MS/MS, ELISA) for Nodularin in Environmental and Food Matrices

Due to its defined purity and verified identity, Nodularin is the essential reference standard for quantifying this specific toxin in water, sediment, and seafood . Microcystin-LR standards cannot be used as a proxy due to differences in molecular weight, chromatographic retention, and mass transitions, which would lead to inaccurate quantification and method validation failure.

Studies of Complete Chemical Carcinogenesis and Tumor Initiation in the Liver

Researchers investigating the initiation and promotion of liver cancer require Nodularin, as it is a complete carcinogen in rat models [1]. In contrast, microcystin-LR only acts as a tumor promoter and is therefore unsuitable for studies focused on the initiating events of hepatocarcinogenesis.

Discrimination of PP1 vs. PP2A Activity in Complex Cell Extracts or Signaling Studies

Nodularin's 69-fold selectivity for PP2A over PP1 makes it a powerful and specific probe for dissecting the individual roles of these phosphatases in cellular signaling pathways [2]. The equipotent inhibition of PP1 and PP2A by microcystin-LR renders it less useful for this purpose, as it cannot distinguish between the contributions of the two enzymes.

Mechanistic Studies of Reversible Phosphatase Inhibition and Non-Covalent Drug-Target Interactions

For structural biologists and pharmacologists studying the dynamics of reversible enzyme inhibition, Nodularin's non-covalent binding mode provides a valuable comparative tool against the irreversible, covalent binding of microcystins [3]. This allows for the investigation of binding kinetics and the structural determinants of inhibitor reversibility.

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